1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- is a heterocyclic compound that features a fused ring system with both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of amino and chloro substituents on the isoindolone ring enhances its reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-6-chloro-2,3-dihydrobenzoic acid with a suitable dehydrating agent to form the isoindolone ring. The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran (THF) and catalysts like p-toluenesulfonic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoindolones, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- exerts its effects involves interactions with specific molecular targets. The amino and chloro substituents enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
1H-Isoindol-1-one: The parent compound without amino and chloro substituents.
5-Amino-1H-isoindol-1-one: A derivative with only the amino group.
6-Chloro-1H-isoindol-1-one: A derivative with only the chloro group.
Uniqueness: 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and biological activity. This dual functionality allows for versatile chemical modifications and enhances its potential in various applications .
Properties
IUPAC Name |
5-amino-6-chloro-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXOPWJLIZDVFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.